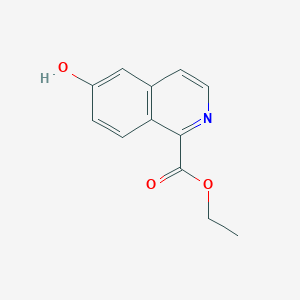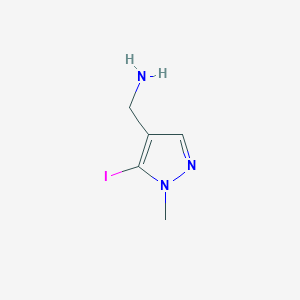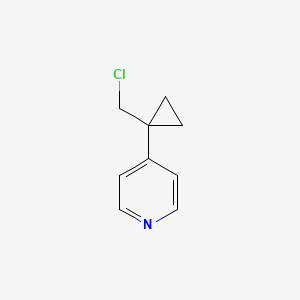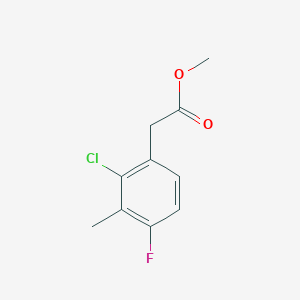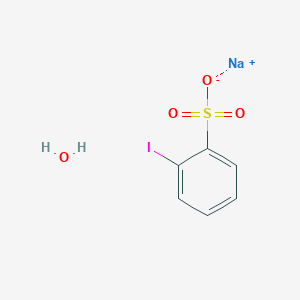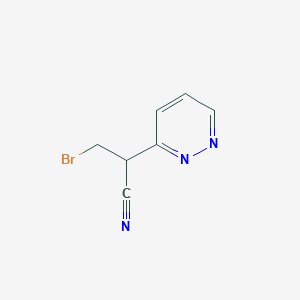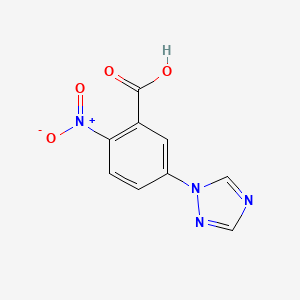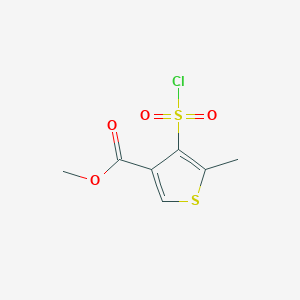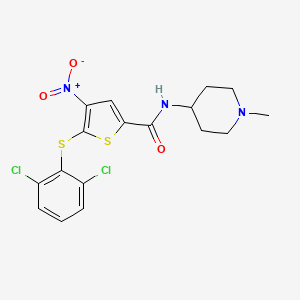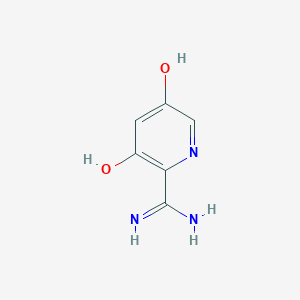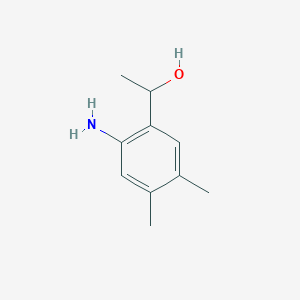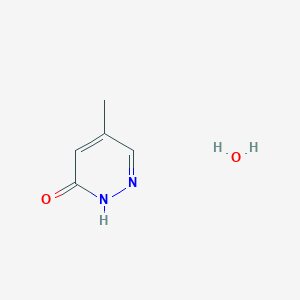![molecular formula C7H5N5 B12970609 4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system comprising a pyrrole and a triazine ring, with an amino group at the 4-position and a cyano group at the 7-position. The presence of these functional groups imparts distinct chemical properties, making it a valuable scaffold for drug discovery and other research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile typically involves multi-step processes starting from readily available starting materials. One common synthetic route includes the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring. For instance, the reaction of pyrrole with formamidine acetate and chloramine can yield the desired triazine compound . The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as crystallization, chromatography, and recrystallization to meet the required quality standards .
化学反应分析
Types of Reactions: 4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or cyano groups can be replaced by other functional groups.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
作用机制
The mechanism of action of 4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological processes, leading to therapeutic effects. For instance, the compound has been shown to inhibit RNA-dependent RNA polymerase, an enzyme essential for the replication of RNA viruses . Additionally, it can interfere with kinase signaling pathways, which are crucial for cell proliferation and survival .
相似化合物的比较
4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the amino and cyano groups.
4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile: A closely related compound with the cyano group at a different position.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: Various derivatives with different substituents on the pyrrole or triazine rings.
Uniqueness: The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities. The presence of both amino and cyano groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for drug discovery and other research applications .
属性
分子式 |
C7H5N5 |
|---|---|
分子量 |
159.15 g/mol |
IUPAC 名称 |
4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-3-5-1-2-6-7(9)10-4-11-12(5)6/h1-2,4H,(H2,9,10,11) |
InChI 键 |
RXHBQVDHJHMBMS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N2C(=C1)C(=NC=N2)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


